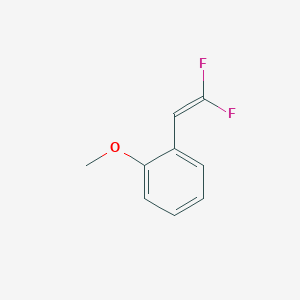
beta,beta-Difluoro-2-methoxystyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,beta-Difluoro-2-methoxystyrene: is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or other fluorinating agents . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of beta,beta-Difluoro-2-methoxystyrene may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: Beta,beta-Difluoro-2-methoxystyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield difluoromethylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, carbonyl compounds, and substituted styrenes.
Scientific Research Applications
Beta,beta-Difluoro-2-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which beta,beta-Difluoro-2-methoxystyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and steric effects. These interactions can affect molecular pathways and lead to the formation of specific products in chemical reactions.
Comparison with Similar Compounds
Beta-Tosyl-alpha,beta-difluoro-2-methoxystyrene: Contains a tosyl group in addition to the fluorine and methoxy groups.
Difluoromethylated styrenes: Compounds with similar fluorination patterns but different substituents.
Uniqueness: Beta,beta-Difluoro-2-methoxystyrene is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical properties and reactivity compared to other fluorinated styrenes. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,2-difluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
InChI Key |
ZHMNAPLVILMYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
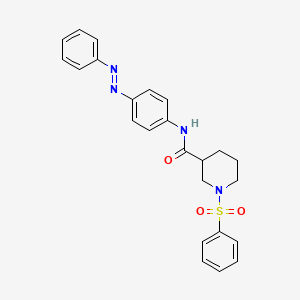

![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
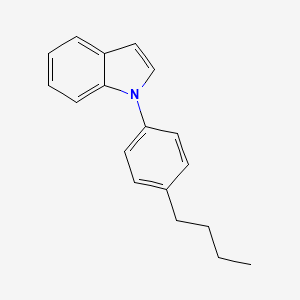
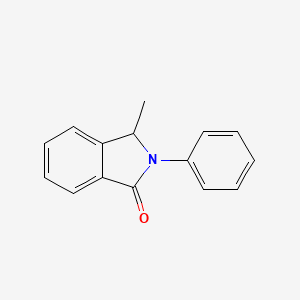
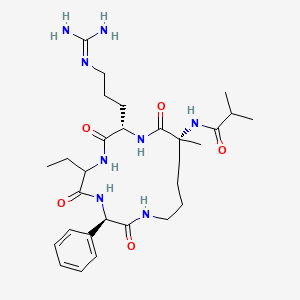
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

